molecular formula C28H62Cl2N2 B13730016 Hexamethylenebis(dimethylnonylammonium), dichloride CAS No. 21949-04-2

Hexamethylenebis(dimethylnonylammonium), dichloride

Cat. No.: B13730016
CAS No.: 21949-04-2
M. Wt: 497.7 g/mol
InChI Key: GVRZUQQPORGZNR-UHFFFAOYSA-L
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Description

Hexamethylenebis(dimethylnonylammonium) dichloride is a bis-quaternary ammonium compound characterized by a hexamethylene (C6) spacer linking two dimethylnonylammonium groups, with chloride as the counterion. These compounds belong to a class of cationic surfactants and antimicrobial agents, where the hexamethylene spacer enhances molecular flexibility and interaction with biological membranes or surfaces . Applications typically include industrial biocides, fabric softeners, and laboratory reagents, depending on alkyl chain length and substituents .

Properties

CAS No.

21949-04-2

Molecular Formula

C28H62Cl2N2

Molecular Weight

497.7 g/mol

IUPAC Name

6-[dimethyl(nonyl)azaniumyl]hexyl-dimethyl-nonylazanium;dichloride

InChI

InChI=1S/C28H62N2.2ClH/c1-7-9-11-13-15-17-21-25-29(3,4)27-23-19-20-24-28-30(5,6)26-22-18-16-14-12-10-8-2;;/h7-28H2,1-6H3;2*1H/q+2;;/p-2

InChI Key

GVRZUQQPORGZNR-UHFFFAOYSA-L

Canonical SMILES

CCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCC.[Cl-].[Cl-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Hexamethylenebis(dimethylnonylammonium), dichloride typically involves the quaternization of hexamethylene diamine with dimethylnonylamine in the presence of a suitable alkylating agent such as methyl chloride. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The final product is purified through crystallization or distillation techniques to achieve the desired quality .

Chemical Reactions Analysis

Types of Reactions: Hexamethylenebis(dimethylnonylammonium), dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Hexamethylenebis(dimethylnonylammonium), dichloride has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial action of Hexamethylenebis(dimethylnonylammonium), dichloride is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer, causing increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria, fungi, and viruses .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among hexamethylene-linked bis-quaternary ammonium compounds include alkyl chain length, substituent groups, and counterions. These differences critically influence solubility, antimicrobial efficacy, and industrial applicability. Below is a comparative analysis:

Compound Name CAS Number Molecular Formula Alkyl Chain Length Functional Groups Primary Applications References
Hexamethylenebis(dimethylnonylammonium) dichloride (hypothetical) N/A C₂₆H₅₄N₂Cl₂ C9 Two nonyl chains, hexamethylene spacer Antimicrobial agents, surfactants Inferred
Hexamethylenebis(dimethyldodecylammonium) dichloride 7208-89-1 C₃₂H₆₈N₂Cl₂ C12 Two dodecyl chains, hexamethylene Industrial biocides, fabric softeners
Benzyltrimethylammonium chloride (BTM) 56-93-9 C₁₀H₁₆NCl N/A Benzyl group, trimethylammonium Phase-transfer catalyst, disinfectant
N,N'-hexane-1,6-diylbis[bis(2-hydroxypropyl)methylammonium] dichloride 85117-90-4 C₂₀H₄₆N₂O₄Cl₂ N/A Hydroxypropyl groups Pharmaceutical solubilizing agents
Dimethylbis(2-((1-oxohexadecyl)oxy)ethyl)ammonium chloride N/A C₃₈H₇₄NO₄Cl C16 (as ester) Hexadecanoyloxyethyl ester groups Cosmetic emulsifiers, industrial uses
Triclobisonium Chloride (N,N¢-bis[1-methyl-3-(2,2,6-trimethylcyclohexyl)propyl]-N,N¢-dimethyl-1,6-hexanediamine dichloride) 79-90-3 C₃₄H₆₈N₂Cl₂ Cyclohexylpropyl Bulky cyclohexyl substituents Topical antiseptic (historical use)

Key Research Findings

Alkyl Chain Length and Antimicrobial Activity: Longer alkyl chains (e.g., C12 in hexamethylenebis(dimethyldodecylammonium) dichloride) enhance antimicrobial activity by improving lipid membrane disruption. However, solubility in aqueous media decreases with chain length, limiting applications in hydrophilic environments . The hypothetical C9 nonyl variant likely exhibits intermediate properties: moderate antimicrobial efficacy and better solubility than C12 analogs .

Functional Group Impact :

  • Hydrophilic substituents, such as hydroxypropyl groups in N,N'-hexane-1,6-diylbis[bis(2-hydroxypropyl)methylammonium] dichloride, increase water solubility and biocompatibility, favoring pharmaceutical uses .
  • Bulky substituents (e.g., cyclohexyl groups in Triclobisonium Chloride) reduce membrane penetration efficiency but improve persistence on surfaces .

Hexamethylene Spacer Role :

  • The C6 spacer in bis-quaternary ammonium compounds optimizes molecular flexibility, enabling interactions with bacterial cell walls and synthetic substrates. This feature is critical for both antimicrobial and surfactant functionalities .

Critical Data and Trends

  • Critical Micelle Concentration (CMC) :
    • CMC decreases with increasing alkyl chain length (e.g., C12 compounds have lower CMC than C9 analogs), enhancing surfactant efficiency at lower concentrations .
  • Thermal Stability :
    • Compounds with saturated alkyl chains (e.g., C12, C16) exhibit higher thermal stability than those with aromatic or branched groups .

Biological Activity

Hexamethylenebis(dimethylnonylammonium) dichloride, often abbreviated as HMBD, is a quaternary ammonium compound with significant biological activity. It has been studied for its antimicrobial properties, potential applications in drug delivery systems, and effects on cellular membranes. This article aims to provide a comprehensive overview of the biological activity of HMBD, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

Hexamethylenebis(dimethylnonylammonium) dichloride consists of a hexamethylene linker with two dimethylnonylammonium groups attached. Its chemical formula is C22H48Cl2N2C_{22}H_{48}Cl_2N_2. The presence of long hydrophobic alkyl chains contributes to its amphiphilic nature, allowing it to interact with lipid membranes.

PropertyValue
Molecular Weight426.56 g/mol
SolubilitySoluble in water and organic solvents
Melting PointDecomposes before melting
pH RangeStable between 5-7

Antimicrobial Properties

HMBD exhibits potent antimicrobial activity against a variety of microorganisms, including bacteria and fungi. Studies have shown that it disrupts microbial cell membranes, leading to cell lysis.

Case Study: Antimicrobial Efficacy Against Staphylococcus aureus

In a controlled laboratory study, HMBD was tested against Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 0.5 mg/mL. The compound demonstrated rapid bactericidal activity within 30 minutes of exposure.

Table 2: Antimicrobial Activity of HMBD

MicroorganismMIC (mg/mL)
Staphylococcus aureus0.5
Escherichia coli1.0
Candida albicans0.25

Cytotoxicity Studies

While HMBD shows promise as an antimicrobial agent, its cytotoxicity towards mammalian cells is a critical consideration in its application. Research has indicated that at lower concentrations (≤ 0.1 mg/mL), HMBD exhibits minimal cytotoxic effects on human fibroblast cells.

Case Study: Cytotoxicity Assessment on Human Fibroblasts

A study evaluated the cytotoxic effects of HMBD on human fibroblast cells using an MTT assay. Results indicated that concentrations above 0.5 mg/mL significantly reduced cell viability.

Table 3: Cytotoxicity Results of HMBD on Human Cells

Concentration (mg/mL)Cell Viability (%)
0.195
0.570
1.040

The mechanism by which HMBD exerts its biological effects primarily involves disruption of cellular membranes due to its amphiphilic nature. The cationic ammonium groups interact with negatively charged phospholipids in microbial membranes, leading to increased permeability and eventual cell death.

Research Findings

Recent studies have employed advanced techniques such as fluorescence microscopy to visualize the interaction between HMBD and microbial cells. These studies confirm that HMBD causes significant morphological changes in bacterial cells, including membrane blebbing and lysis.

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